molecular formula C22H24N2O4 B11001589 N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11001589
M. Wt: 380.4 g/mol
InChI Key: MLQCMHZMZZKFLQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide (CAS: 1324057-96-6) is a synthetic compound with the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.4 g/mol . Its structure comprises:

  • A 1,2-dihydroisoquinoline core with a ketone group at position 1.
  • An isopropyl substituent at position 2.
  • A carboxamide group at position 4, linked to a 3,4-dimethoxybenzyl moiety. The SMILES notation is COc1ccc(CNC(=O)c2cn(C(C)C)c(=O)c3ccccc23)cc1OC, reflecting its stereoelectronic features .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O4/c1-14(2)24-13-18(16-7-5-6-8-17(16)22(24)26)21(25)23-12-15-9-10-19(27-3)20(11-15)28-4/h5-11,13-14H,12H2,1-4H3,(H,23,25)

InChI Key

MLQCMHZMZZKFLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Ugi-4CR for Carboxamide Formation

The Ugi four-component reaction (Ugi-4CR) enables convergent assembly of the carboxamide backbone. A representative protocol involves:

  • Reactants :

    • 2-Iodobenzoic acid (1a )

    • 3,4-Dimethoxybenzylamine (2a )

    • Isopropyl isocyanide (3a )

    • Aldehyde (e.g., cyclopentanecarbaldehyde, 4a )

  • Conditions :

    • Solvent: 2,2,2-Trifluoroethanol (TFE)

    • Temperature: 60°C, 12–24 hours

    • Yield: 58–72%.

The Ugi adduct 5a (Fig. 1) forms via nucleophilic attack of the amine on the isocyanide, followed by imine formation and Mumm rearrangement.

Copper-Catalyzed Domino Cyclization

The Ugi product undergoes Cu-mediated cyclization to construct the dihydroisoquinoline ring:

  • Reagents :

    • CuI (10 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • β-Keto ester (e.g., ethyl acetoacetate, 6a )

  • Conditions :

    • Solvent: Dioxane

    • Temperature: 80°C, 12 hours

    • Yield: 65–78%.

Mechanistically, Cu(I) facilitates Ullmann-type C–C coupling between the aryl iodide and β-keto ester, followed by intramolecular amide cyclization and dehydration (Scheme 1).

Table 1: Optimization of Cu-Catalyzed Cyclization

Entryβ-Keto EsterCu SourceYield (%)
1Ethyl acetoacetateCuI78
2Methyl benzoylacetateCuBr62
3tert-Butyl acetoacetateCuCl58

Stepwise Amide Coupling and Friedel-Crafts Cyclization

Amide Bond Formation

Alternative routes employ sequential coupling:

  • Synthesis of 2-(3,4-Dimethoxybenzylamino)propan-1-ol :

    • Reductive amination of 3,4-dimethoxybenzaldehyde with isopropylamine using NaBH₃CN.

  • Coupling with Isoquinoline-4-carbonyl chloride :

    • Activation of 1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid (7a ) using oxalyl chloride.

    • Reaction with 2-(3,4-dimethoxybenzylamino)propan-1-ol in CH₂Cl₂, 0°C to rt, 2 hours (Yield: 68%).

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA)-mediated cyclization forms the dihydroisoquinoline ring:

  • Conditions :

    • PPA (2.5× weight of substrate)

    • Toluene, 80°C, 24 hours

    • Yield: 55–63%.

The mechanism involves protonation of the amide oxygen, followed by electrophilic aromatic substitution at the ortho position relative to the carbonyl group.

One-Pot Tandem Synthesis

Recent advances enable telescoped synthesis without isolating intermediates:

Procedure

  • Ugi-4CR : Combine 2-iodobenzoic acid, 3,4-dimethoxybenzylamine, isopropyl isocyanide, and aldehyde in TFE at 60°C.

  • In Situ Cyclization : Add CuI, Cs₂CO₃, and β-keto ester directly to the Ugi reaction mixture. Heat at 80°C for 12 hours.

  • Workup : Filter through Celite, concentrate, and purify via flash chromatography (petroleum ether/EtOAc).

Advantages

  • Atom economy : Eliminates intermediate purification.

  • Yield improvement : 70–75% overall vs. 58–65% for stepwise methods.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterUgi/Cu CyclizationStepwise CouplingOne-Pot Tandem
Total Steps231
Overall Yield (%)65–7855–6870–75
Purification Steps231
ScalabilityModerateLowHigh

Key Findings :

  • The Ugi/Cu approach offers superior yields but requires strict anhydrous conditions.

  • Stepwise coupling allows greater control over stereochemistry but suffers from lower efficiency.

  • One-pot methods are optimal for large-scale synthesis despite marginally higher catalyst loading.

Troubleshooting and Optimization

Common Issues

  • Low Cyclization Yields : Often due to moisture-sensitive Cu catalysts. Solutions include rigorous solvent drying and inert atmosphere.

  • Byproduct Formation : Competing aldol condensation of β-keto esters. Mitigated by slow addition of β-keto esters at 0°C.

Solvent Screening

SolventCyclization Yield (%)
Dioxane78
DMF42
THF55
Toluene63

Dioxane’s high boiling point and polarity favor the Cu-mediated mechanism .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl or isoquinoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 2

The isopropyl group at position 2 distinguishes the target compound from analogs. Key comparisons include:

Compound Name Position 2 Substituent Molecular Formula Molecular Weight Key Features
Target Compound Isopropyl C₂₂H₂₄N₂O₄ 380.4 Enhanced steric bulk; lipophilic
N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)... 4-Methoxybenzyl C₂₇H₂₆N₂O₅ 458.5 Aromaticity; potential π-π interactions
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl... Adamantyl-pentyl C₃₀H₄₁N₃O₂S 507.7 High rigidity; metabolic stability

Implications :

  • The 4-methoxybenzyl substituent () may enhance binding affinity to aromatic receptor pockets but could reduce solubility due to increased hydrophobicity .

Modifications in the Amide Side Chain

The 3,4-dimethoxybenzyl side chain is critical for target engagement. Comparisons with other carboxamide derivatives:

Compound Name Amide Side Chain Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Dimethoxybenzyl C₂₂H₂₄N₂O₄ 380.4 Electron-rich; H-bond donor/acceptor
N-[2-(1H-indol-3-yl)ethyl]-... Indol-3-yl-ethyl C₂₃H₂₂N₄O₂ 386.4 Planar aromaticity; π-stacking potential
N-(1-methyl-1H-pyrazol-4-yl)-... Methyl-pyrazole C₁₇H₁₈N₄O₂ 310.3 Heterocyclic; improved solubility

Implications :

  • The 3,4-dimethoxybenzyl group (target compound) provides electron-donating methoxy groups, which may stabilize interactions with polar residues in enzymatic active sites .
  • The indole-ethyl side chain () introduces a planar aromatic system, favoring interactions with hydrophobic pockets .
  • The methyl-pyrazole substituent () likely enhances aqueous solubility due to the heterocycle’s polarity .

Core Structure Variations

The 1,2-dihydroisoquinoline core differs from related scaffolds like 4-oxo-1,4-dihydroquinoline ():

Core Structure Example Compound Key Features
1,2-Dihydroisoquinoline Target Compound Partial saturation; conformational flexibility
4-Oxo-1,4-dihydroquinoline N3-(1-(3,5-Dimethyl)adamantyl)... Fully conjugated system; rigid planar structure

Implications :

  • The dihydroisoquinoline core allows partial saturation, balancing rigidity and flexibility for optimal binding .
  • The dihydroquinoline core () is fully planar, favoring intercalation or stacking but limiting adaptability .

Biological Activity

N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound belonging to the isoquinoline derivatives class. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a dihydroisoquinoline core, a carboxamide functional group, and a dimethoxybenzyl substituent. The presence of the propan-2-yl group enhances its lipophilicity, which may influence its pharmacokinetics and bioavailability. The unique combination of substituents is believed to confer significant biological activity.

Research indicates that derivatives of dihydroisoquinoline have been investigated for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, making it a target for cancer therapy.

Table 1: Comparison of Structural Features with Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-OxoisoquinolineIsoquinoline core with a carbonyl groupLacks alkyl substitution
3-MethylisoquinolineMethyl group on isoquinolineSimpler structure; less sterically hindered
4-Carboxylic Acid DerivativeCarboxylic acid functional group instead of amideDifferent polarity; potential for different biological activity

Inhibition Studies

Studies have shown that this compound exhibits potent inhibitory effects against PARP1 and PARP2. These effects suggest its therapeutic potential in treating various cancers by exploiting the DNA damage response pathways. Interaction studies typically employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantitatively assess binding interactions.

Case Studies

  • Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cell lines by inducing apoptosis through PARP inhibition.
  • Neurodegenerative Diseases : Preliminary research suggests potential neuroprotective effects due to its ability to modulate oxidative stress pathways.

Pharmacokinetics

The lipophilicity imparted by the propan-2-yl group may enhance the compound's absorption and distribution in biological systems. This characteristic is crucial for its efficacy as a therapeutic agent.

Q & A

Q. What techniques confirm the compound’s mechanism of action in cancer cell lines?

  • Methodology :
  • Western Blotting : Measure downstream signaling proteins (e.g., phosphorylated ERK1/2) to link PTP inhibition to anti-proliferative effects .
  • RNA Sequencing : Identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) post-treatment .

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